Cas no 2097992-42-0 ((3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone)

(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone 化学的及び物理的性質
名前と識別子
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- (3-azidoazetidin-1-yl)(thiophen-3-yl)methanone
- (3-azidoazetidin-1-yl)-thiophen-3-ylmethanone
- (3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone
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- インチ: 1S/C8H8N4OS/c9-11-10-7-3-12(4-7)8(13)6-1-2-14-5-6/h1-2,5,7H,3-4H2
- InChIKey: BOPCJFOUOXZRLO-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C(N1CC(C1)N=[N+]=[N-])=O
計算された属性
- せいみつぶんしりょう: 208.04188206 g/mol
- どういたいしつりょう: 208.04188206 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 62.9
- ぶんしりょう: 208.24
(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-4145-10g |
(3-azidoazetidin-1-yl)(thiophen-3-yl)methanone |
2097992-42-0 | 95%+ | 10g |
$1974.0 | 2023-09-07 | |
Life Chemicals | F1907-4145-2.5g |
(3-azidoazetidin-1-yl)(thiophen-3-yl)methanone |
2097992-42-0 | 95%+ | 2.5g |
$940.0 | 2023-09-07 | |
TRC | A227356-500mg |
(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone |
2097992-42-0 | 500mg |
$ 435.00 | 2022-04-02 | ||
Life Chemicals | F1907-4145-0.25g |
(3-azidoazetidin-1-yl)(thiophen-3-yl)methanone |
2097992-42-0 | 95%+ | 0.25g |
$423.0 | 2023-09-07 | |
Life Chemicals | F1907-4145-0.5g |
(3-azidoazetidin-1-yl)(thiophen-3-yl)methanone |
2097992-42-0 | 95%+ | 0.5g |
$446.0 | 2023-09-07 | |
Life Chemicals | F1907-4145-5g |
(3-azidoazetidin-1-yl)(thiophen-3-yl)methanone |
2097992-42-0 | 95%+ | 5g |
$1410.0 | 2023-09-07 | |
TRC | A227356-100mg |
(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone |
2097992-42-0 | 100mg |
$ 115.00 | 2022-04-02 | ||
TRC | A227356-1g |
(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone |
2097992-42-0 | 1g |
$ 680.00 | 2022-04-02 | ||
Life Chemicals | F1907-4145-1g |
(3-azidoazetidin-1-yl)(thiophen-3-yl)methanone |
2097992-42-0 | 95%+ | 1g |
$470.0 | 2023-09-07 |
(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
(3-Azidoazetidin-1-yl)(thiophen-3-yl)methanoneに関する追加情報
Compound CAS No 2097992-42-0: (3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone
The compound with CAS No 2097992-42-0, known as (3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and drug discovery. This compound is characterized by its unique structure, which combines an azetidine ring with a thiophene moiety, making it a valuable tool for exploring various chemical reactions and biological activities. Recent studies have highlighted its potential in medicinal chemistry, particularly in the development of novel therapeutic agents.
Azetidine, a four-membered ring containing one nitrogen atom, is a key structural component of this compound. Its small size and rigidity make it an attractive scaffold for designing bioactive molecules. The thiophene group, on the other hand, is known for its aromaticity and ability to participate in π–π interactions, which can enhance the compound's stability and bioavailability. The combination of these two groups in (3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone creates a molecule with intriguing electronic properties and reactivity.
Recent advancements in synthetic methodology have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including nucleophilic substitution and coupling reactions, to construct the azetidine-thiophene framework. These methods not only improve the yield but also allow for greater control over the stereochemistry of the product, which is crucial for its biological activity.
The biological evaluation of (3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone has revealed promising results. In vitro studies have demonstrated its ability to inhibit key enzymes involved in disease pathways, such as kinases and proteases. Furthermore, preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution properties, making it a strong candidate for further preclinical testing.
In addition to its medicinal applications, (3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone has also been explored in materials science. Its rigid structure and electronic properties make it a potential candidate for use in organic electronics and sensors. Researchers are investigating its ability to act as a building block for more complex materials with tailored functionalities.
As research on this compound continues to progress, new insights into its structure-function relationships are emerging. Collaborative efforts between chemists and biologists are paving the way for innovative applications in drug discovery and materials development. The combination of cutting-edge synthetic techniques and advanced biological assays ensures that (3-Azidoazetidin-1-yl)(thiophen-3-yl)methanone remains at the forefront of chemical research.
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